molecular formula C6H4Cl2N4 B1656252 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 518050-86-7

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1656252
CAS RN: 518050-86-7
M. Wt: 203.03
InChI Key: ZSTXMYVITJJVLB-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound . It is often used as an intermediate in pharmaceuticals .


Synthesis Analysis

The synthesis of 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has been described in various studies . One common method involves vicarious nucleophilic substitution (VNS), a specific type of nucleophilic substitution . VNS is a well-known method of synthesizing heterocyclic systems and introducing carbon and amine substituents into nitro arenes or heterocycles .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has been characterized by spectroscopic methods and X-ray diffraction . The InChI code for this compound is 1S/C6H4Cl2N4/c7-3-6-10-9-5-2-1-4(8)11-12(5)6/h1-2H,3H2 .


Chemical Reactions Analysis

The reactivity of 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine in the vicarious nucleophilic substitution (VNS) has been investigated . The VNS reaction mechanism has been studied by computing the charge distribution in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine include a molecular weight of 203.03 , and a melting point of 131-132 degrees Celsius . It is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is not mentioned in the search results, similar azolopyridazines have shown anxiolytic activity without the sedative side effects caused by benzodiazepines . They have a selective affinity to GABAA receptors .

Safety and Hazards

The safety information for 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine could involve further investigation into its bio-accessibility and pharmaceutical activity, which depend strongly on its lipophilicity . Additionally, more systematic studies on the bio-accessibility of azolopyridazines could be beneficial .

properties

IUPAC Name

6-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-3-6-10-9-5-2-1-4(8)11-12(5)6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXMYVITJJVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195931
Record name 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

518050-86-7
Record name 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518050-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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